molecular formula C22H28N2O3S2 B2554389 N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide CAS No. 1706091-57-7

N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide

Cat. No. B2554389
M. Wt: 432.6
InChI Key: IVCLLGPHHMJAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a tolyl group, which is a functional group related to toluene . They are considered nonpolar and hydrophobic groups .


Synthesis Analysis

The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .


Molecular Structure Analysis

Tolyl groups have the general formula CH3C6H4−R, the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers 1,2 (ortho), 1,3 (meta), and 1,4 (para) .


Chemical Reactions Analysis

Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions, for this reason, they are commonly generated as intermediaries to activate alcohols .


Physical And Chemical Properties Analysis

Tolyl groups are aryl groups which are commonly found in the structure of diverse chemical compounds. They are considered nonpolar and hydrophobic groups .

Scientific Research Applications

Sulfonylureas in Diabetes Treatment

Sulfonylureas, including compounds like glibenclamide, are extensively used in the treatment of type 2 diabetes mellitus. They function primarily by stimulating insulin release from pancreatic β-cells, contributing to the lowering of blood glucose levels. The pharmacokinetics, pharmacodynamics, and therapeutic implications of these compounds have been a subject of research, providing valuable insights into their mechanism of action and application in clinical practice (Luzi & Pozza, 1997).

Sulfonamides in Clinical Use

The sulfonamide group is a key structural motif in various clinically used drugs, encompassing a wide range of applications from antimicrobials to antihypertensive agents. The recent advancements and patent reviews in the field of sulfonamides highlight their significance in developing new therapeutic agents targeting diverse biological pathways, such as tyrosine kinase inhibitors and antiviral drugs (Carta, Scozzafava, & Supuran, 2012).

Sulfonylurea Receptors in CNS Injury

Research has also delved into the role of sulfonylurea receptors in central nervous system (CNS) injuries, such as cerebral ischemia and stroke. Sulfonylurea receptor 1 (Sur1)-regulated channels are implicated in the pathological processes following CNS injury, leading to edema and necrosis. Inhibiting these channels with sulfonylurea drugs like glibenclamide has shown promise in reducing brain swelling, infarct volume, and improving neurological functions in preclinical models (Simard et al., 2014).

Environmental and Human Health Impacts

The presence of sulfonamide antibiotics in the environment has raised concerns due to their potential to induce antimicrobial resistance and affect human health. The environmental persistence and bioactivity of sulfonamides underscore the need for careful management of their use and disposal (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

properties

IUPAC Name

N-[3-methyl-4-[[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S2/c1-4-22(25)23-18-9-10-21(17(3)15-18)29(26,27)24-12-11-20(28-14-13-24)19-8-6-5-7-16(19)2/h5-10,15,20H,4,11-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCLLGPHHMJAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide

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